![molecular formula C21H25N3O2 B3743703 N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3743703.png)
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. In CLL and MCL cell lines, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of rheumatoid arthritis and lupus, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to reduce inflammation and improve disease symptoms. These effects are likely due to the inhibition of B-cell receptor signaling and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying B-cell receptor signaling. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide also has high selectivity for BTK, minimizing off-target effects and reducing the risk of toxicity. However, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has a relatively short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Preclinical studies have shown that N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide synergizes with other B-cell receptor signaling inhibitors, such as ibrutinib and venetoclax, to induce apoptosis in CLL and MCL cells. Another area of interest is the development of more potent and selective BTK inhibitors. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has shown promising results in preclinical studies, but there is still room for improvement in terms of potency and selectivity. Finally, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide may have potential applications in other diseases beyond B-cell malignancies and autoimmune disorders. Future studies may explore its potential in other types of cancer or inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and lupus. These findings suggest that N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide may have broad therapeutic potential in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16(25)19-5-9-21(10-6-19)24-13-11-23(12-14-24)15-18-3-7-20(8-4-18)22-17(2)26/h3-10H,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKKDGIWUJTXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3743627.png)
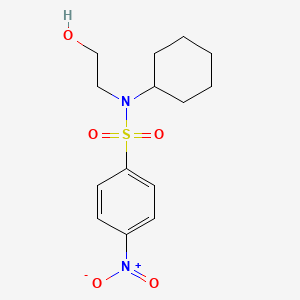
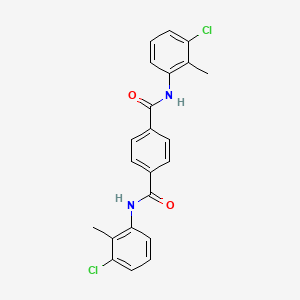
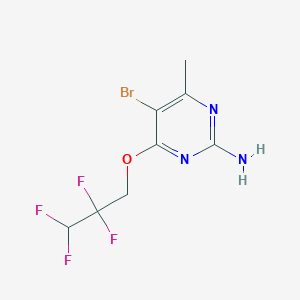

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743646.png)
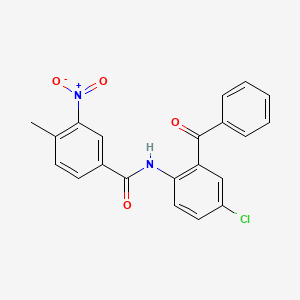
![2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B3743653.png)
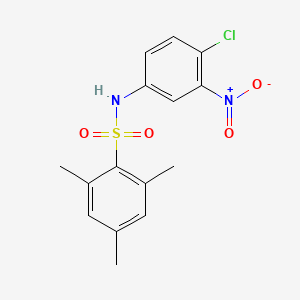
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B3743661.png)

![N-[4-(benzyloxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3743675.png)
![N-[4-(benzyloxy)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3743695.png)
